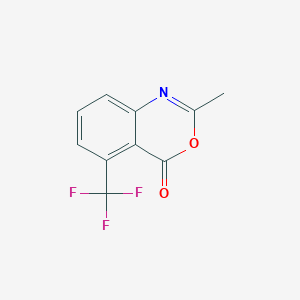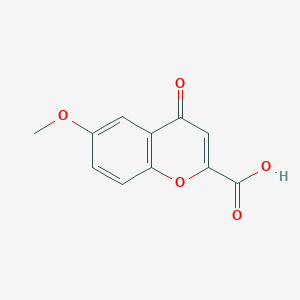
2-methyl-N-(pyridin-4-ylmethyl)propan-1-amine
概要
説明
2-methyl-N-(pyridin-4-ylmethyl)propan-1-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a pyridine ring attached to a propan-1-amine structure with a methyl group at the second position
作用機序
Target of Action
The primary target of 2-Methyl-N-(4-Pyridinylmethyl)-1-Propanamine is the κ-opioid receptor (KOR). This compound acts as a high-affinity antagonist for KOR, with a reduced affinity for human μ-opioid receptors (MORs) and negligible affinity for δ-opioid receptors .
Mode of Action
As a KOR antagonist, 2-Methyl-N-(4-Pyridinylmethyl)-1-Propanamine binds to KORs, blocking their activation by endogenous or exogenous agonists. This prevents the downstream effects typically induced by KOR activation .
Biochemical Pathways
The κ-opioid receptor is part of the opioid family of receptors, which are involved in pain regulation, stress response, and mood disorders. By acting as an antagonist, 2-Methyl-N-(4-Pyridinylmethyl)-1-Propanamine can modulate these pathways, potentially leading to therapeutic effects .
Pharmacokinetics
As a kor antagonist, its bioavailability and pharmacokinetic profile would be crucial for its efficacy .
Result of Action
In preclinical studies, 2-Methyl-N-(4-Pyridinylmethyl)-1-Propanamine demonstrated antidepressant-like efficacy, attenuated the behavioral effects of stress, and showed therapeutic potential in treating reinstatement of extinguished cocaine-seeking behavior .
生化学分析
Biochemical Properties
It is known that this compound has high affinity for human, rat, and mouse κ-opioid receptors .
Cellular Effects
In cellular models, 2-Methyl-N-(4-Pyridinylmethyl)-1-Propanamine has been shown to block κ-opioid and μ-opioid agonist-induced analgesia . This suggests that it may influence cell function by modulating opioid signaling pathways .
Molecular Mechanism
It is known to act as an antagonist at κ-opioid receptors, suggesting that it may exert its effects through binding interactions with these receptors .
Dosage Effects in Animal Models
In animal models, 2-Methyl-N-(4-Pyridinylmethyl)-1-Propanamine has been shown to block κ-opioid and μ-opioid agonist-induced analgesia in a dose-dependent manner . Detailed studies on the effects of different dosages are lacking.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(pyridin-4-ylmethyl)propan-1-amine typically involves the reaction of pyridine-4-carboxaldehyde with 2-methylpropan-1-amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride. The reaction is conducted in an organic solvent like methanol or ethanol at room temperature or slightly elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
2-methyl-N-(pyridin-4-ylmethyl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed
Oxidation: N-oxides of the compound.
Reduction: Secondary or tertiary amines.
Substitution: Halogenated or nitro-substituted derivatives.
科学的研究の応用
2-methyl-N-(pyridin-4-ylmethyl)propan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals targeting neurological disorders.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
類似化合物との比較
Similar Compounds
2-methylpropan-1-amine: Lacks the pyridine ring, making it less versatile in chemical reactions.
N-(pyridin-4-ylmethyl)propan-1-amine: Lacks the methyl group at the second position, which may affect its reactivity and biological activity.
2-methyl-N-(pyridin-3-ylmethyl)propan-1-amine: The pyridine ring is attached at a different position, which can influence its chemical and biological properties.
Uniqueness
2-methyl-N-(pyridin-4-ylmethyl)propan-1-amine is unique due to the presence of both the methyl group and the pyridine ring, which confer specific chemical reactivity and potential biological activities. This combination of structural features makes it a valuable compound for various applications in research and industry.
特性
IUPAC Name |
2-methyl-N-(pyridin-4-ylmethyl)propan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-9(2)7-12-8-10-3-5-11-6-4-10/h3-6,9,12H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFINAHAVXGIORL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1=CC=NC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50358962 | |
| Record name | 2-methyl-N-(pyridin-4-ylmethyl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50358962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
869941-71-9 | |
| Record name | N-(2-Methylpropyl)-4-pyridinemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=869941-71-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-methyl-N-(pyridin-4-ylmethyl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50358962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B3057905.png)


![5-[Bis(2-hydroxyethyl)amino]pentan-2-one](/img/structure/B3057908.png)
![2-Propenoic acid, 2-[2-(ethenyloxy)ethoxy]ethyl ester](/img/structure/B3057910.png)



![Thieno[2,3-b]pyridine-6-carbonitrile](/img/structure/B3057915.png)

![Phenol, 2-(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)-4-chloro-](/img/structure/B3057919.png)
![Guanidine, N,N'''-[(1-methyl-1H-pyrrole-2,5-diyl)di-4,1-phenylene]bis-](/img/structure/B3057920.png)
![O-[2-(3-fluorophenyl)ethyl]hydroxylamine](/img/structure/B3057923.png)
